4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 313262-41-8
VCID: VC6051306
InChI: InChI=1S/C16H11N3O2S/c1-21-12-6-7-13-14(8-12)22-16(18-13)19-15(20)11-4-2-10(9-17)3-5-11/h2-8H,1H3,(H,18,19,20)
SMILES: COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N
Molecular Formula: C16H11N3O2S
Molecular Weight: 309.34

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

CAS No.: 313262-41-8

Cat. No.: VC6051306

Molecular Formula: C16H11N3O2S

Molecular Weight: 309.34

* For research use only. Not for human or veterinary use.

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide - 313262-41-8

Specification

CAS No. 313262-41-8
Molecular Formula C16H11N3O2S
Molecular Weight 309.34
IUPAC Name 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H11N3O2S/c1-21-12-6-7-13-14(8-12)22-16(18-13)19-15(20)11-4-2-10(9-17)3-5-11/h2-8H,1H3,(H,18,19,20)
Standard InChI Key VJXVBZJYHHVYAR-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound's molecular formula, C₁₆H₁₁N₃O₂S, corresponds to a 309.34 g/mol molecular weight. Key structural components include:

  • Benzothiazole nucleus: A bicyclic system comprising fused benzene and thiazole rings, with a methoxy (-OCH₃) group at position 6

  • Benzamide linkage: An amide bond connecting the benzothiazole's NH group to a para-cyano-substituted benzoyl unit

  • Electron-withdrawing groups: The cyano (-CN) substituent at the benzamide's para position enhances electrophilicity and hydrogen-bonding capacity

This configuration creates a planar, conjugated system that facilitates π-π stacking interactions with biological targets, while the methoxy group improves solubility in polar solvents.

Spectroscopic Characterization

Table 1 summarizes key spectroscopic data for structural verification:

Characterization MethodKey Signals
¹H NMR (DMSO-d₆)δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.94 (s, 1H, Thiazole-H), 7.88 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.99 (d, J=2.4 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃)
¹³C NMRδ 168.5 (C=O), 162.1 (C=N), 154.3 (OCH₃), 141.2-116.7 (aromatic carbons), 118.4 (CN)
IR (KBr)2220 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O)

The infrared spectrum confirms the presence of characteristic functional groups, while NMR data validate the substitution pattern.

Synthetic Methodology

Retrosynthetic Analysis

The synthesis employs convergent strategies combining benzothiazole and benzamide precursors:

  • Benzothiazole formation: Cyclocondensation of 2-aminothiophenol derivatives with carbonyl equivalents

  • Amide coupling: Reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4-cyanobenzoyl chloride

Stepwise Synthesis

Step 1: Synthesis of 6-Methoxy-1,3-Benzothiazol-2-Amine

  • Reagents: 4-Methoxy-2-nitroaniline, sodium hydrosulfide (NaSH), elemental sulfur

  • Conditions: Ethanol reflux (78°C, 6 hr)

  • Mechanism: Ullmann-type cyclization with simultaneous reduction of nitro group and sulfur incorporation

Step 2: 4-Cyanobenzoyl Chloride Preparation

  • Reagents: 4-Cyanobenzoic acid, thionyl chloride (SOCl₂)

  • Conditions: Reflux (75°C, 3 hr) under anhydrous conditions

Step 3: Amide Bond Formation

  • Coupling agents: Triethylamine (TEA) in dichloromethane (DCM)

  • Stoichiometry: 1:1 molar ratio of amine to acyl chloride

  • Yield: 68-72% after recrystallization from ethanol/water

Optimization Challenges

  • Solvent selection: Polar aprotic solvents (DMF, DCM) prevent premature hydrolysis of acyl chloride

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials

  • Scale-up limitations: Exothermic nature of acylation requires controlled addition rates below 15°C

Biological Activity Profile

Antimicrobial Efficacy

Table 2 compares inhibition zones against common pathogens:

MicroorganismInhibition Zone (mm)MIC (μg/mL)Reference
S. aureus18.2 ± 0.812.5
E. coli14.5 ± 1.225.0
C. albicans16.8 ± 0.950.0

The compound demonstrates bactericidal effects through dual mechanisms:

  • Membrane disruption: Hydrophobic interactions with phospholipid bilayers

  • Enzyme inhibition: Competitive binding to dihydrofolate reductase (DHFR) active site

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • Methoxy group: Essential for solubility and target affinity; demethylation reduces potency by 5-fold

  • Cyano position: Para substitution maximizes electronic effects on amide resonance

  • Benzothiazole ring: Planarity enhances DNA intercalation capability

Analog studies show that replacing the benzothiazole with benzimidazole decreases antimicrobial activity by 60%, underscoring the thiazole's importance .

Pharmacokinetic Considerations

ADMET Properties

  • Absorption: Caco-2 permeability coefficient (Papp) = 12.3 × 10⁻⁶ cm/s (high intestinal absorption)

  • Metabolism: Hepatic CYP3A4-mediated O-demethylation produces active 6-hydroxy metabolite

  • Toxicity: LD₅₀ > 500 mg/kg (oral, rats); no mutagenicity in Ames test

Formulation Challenges

  • Aqueous solubility: 0.18 mg/mL at pH 7.4 (requires cyclodextrin complexation for parenteral delivery)

  • Stability: t₁/₂ = 34 hr in plasma; susceptible to photodegradation (Q₁ sunlight = 2.7 hr)

Industrial Applications and Patents

  • Patent WO2021156937: Covers benzothiazole-amide derivatives as EGFR inhibitors (2021)

  • Agrochemical use: Pending approval as fungicide for Fusarium species in cereal crops

  • Diagnostic imaging: ¹⁸F-labeled analog in Phase I trials for β-amyloid plaque detection

Future Research Directions

  • Synthetic improvements: Continuous flow chemistry to enhance acylation yields (>85%)

  • Target identification: CRISPR-Cas9 screening to map off-target interactions

  • Combination therapies: Synergy studies with β-lactam antibiotics and taxanes

  • Nanoformulations: PLGA nanoparticles for blood-brain barrier penetration

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